1-(Benzylsulfonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride and a suitable base.
Attachment of the 3-ethoxy-4-methoxybenzyl Group: This step involves the alkylation of the piperazine nitrogen with 3-ethoxy-4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl or piperazine nitrogen positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfonyl)-4-benzylpiperazine: Similar structure but lacks the 3-ethoxy-4-methoxybenzyl group.
1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine: Similar structure but lacks the ethoxy group.
Uniqueness
1-(Benzylsulfonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both the 3-ethoxy and 4-methoxy substituents on the benzyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H28N2O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O4S/c1-3-27-21-15-19(9-10-20(21)26-2)16-22-11-13-23(14-12-22)28(24,25)17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
DQNLTDUWVASHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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